Flindersine
CAS No.: 523-64-8
Cat. No.: VC21320904
Molecular Formula: C14H13NO2
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 523-64-8 |
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Molecular Formula | C14H13NO2 |
Molecular Weight | 227.26 g/mol |
IUPAC Name | 2,2-dimethyl-6H-pyrano[3,2-c]quinolin-5-one |
Standard InChI | InChI=1S/C14H13NO2/c1-14(2)8-7-10-12(17-14)9-5-3-4-6-11(9)15-13(10)16/h3-8H,1-2H3,(H,15,16) |
Standard InChI Key | PXNMNABLQWUMCX-UHFFFAOYSA-N |
SMILES | CC1(C=CC2=C(O1)C3=CC=CC=C3NC2=O)C |
Canonical SMILES | CC1(C=CC2=C(O1)C3=CC=CC=C3NC2=O)C |
Chemical Identity and Structure
Basic Characteristics
Flindersine is classified as an oxacycle, an organonitrogen heterocyclic compound, and an organic heterotricyclic compound . Its molecular formula is C₁₄H₁₃NO₂ with a molecular weight of 227.26 g/mol . The compound is formally identified by the CAS Registry Number 523-64-8 and is systematically named as 2,2-dimethyl-6H-pyrano[3,2-c]quinolin-5-one .
Structural Features
The molecular structure of flindersine features a unique pyranoquinoline framework with a characteristic lactam group capable of undergoing tautomerism . This structural configuration contributes significantly to its chemical reactivity and biological activities. The compound's structure contains:
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A quinoline core fused with a pyran ring
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A lactam functional group that can undergo 1,3-type proton tautomerism
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An embedded pyran moiety that potentially exhibits valence tautomerism
Physical Properties
Flindersine exists as a crystalline solid with a melting point of 195°C . Its structural conformation has been confirmed through various analytical techniques including X-ray crystallography .
Tautomerism
A notable characteristic of flindersine is its ability to undergo tautomerism. Studies employing density functional theory at the B3LYP/6-311++G(d,p) level have investigated these tautomeric forms . The lactam group can participate in 1,3-type proton tautomerism, while the pyran moiety may demonstrate valence tautomerism. These various tautomeric forms likely contribute to the compound's diverse biological activities and chemical behavior .
Natural Sources and Distribution
Plant Sources
Flindersine has been isolated from several plant species, predominantly members of the Rutaceae family. The primary botanical sources include:
Plant Species | Family | Plant Part | Reference |
---|---|---|---|
Toddalia asiatica (L.) Lam. | Rutaceae | Leaves, Root | |
Fagara heitzii | Rutaceae | Bark | |
Zanthoxylum simulans | Rutaceae | Not specified | |
Glycosmis parviflora | Rutaceae | Not specified |
Traditional Uses
Plants containing flindersine have historical significance in traditional medicine systems across various cultures. Notably, Toddalia asiatica has been employed in Ayurvedic medicine for treating diabetes . This traditional application aligns with modern scientific findings regarding flindersine's antidiabetic properties, demonstrating a valuable connection between ethnopharmacological knowledge and contemporary research.
Biological Activities
Antidiabetic Effects
Flindersine demonstrates significant antidiabetic properties as evidenced by multiple studies. In experimental models using Wistar rats with high-fat diet and streptozotocin-induced diabetes, flindersine administration (20 and 40 mg/kg) resulted in marked reduction of blood glucose levels during a 28-day treatment period .
The compound's antidiabetic mechanism appears to operate through:
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Enhanced insulin sensitivity rather than increased insulin secretion
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Restoration of glucose transporter protein 4 (GLUT4) expression
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Activation of adenosine monophosphate protein kinase (AMPK)
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Agonism of peroxisome proliferator-activated receptor γ (PPARγ) in adipose tissue and skeletal muscles
These mechanisms collectively contribute to improved glucose uptake and metabolic regulation, establishing flindersine as a promising candidate for type 2 diabetes management.
Antilipidemic Activity
Concurrent with its antidiabetic effects, flindersine exhibits potent antilipidemic properties. Studies demonstrate that flindersine treatment significantly reduces:
These effects highlight flindersine's potential utility in addressing dyslipidemia associated with metabolic disorders like diabetes.
Antioxidant Properties
Flindersine demonstrates considerable antioxidant capacity, evidenced by its ability to enhance the activity of key antioxidant enzymes in diabetic rat models:
Antioxidant Enzyme | Effect of Flindersine Treatment |
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Superoxide dismutase (SOD) | Significantly increased activity |
Catalase (CAT) | Significantly increased activity |
Glutathione peroxidase (GPx) | Significantly increased activity |
These antioxidant effects likely contribute to flindersine's therapeutic potential by mitigating oxidative stress associated with diabetes and other pathological conditions .
Antimicrobial Activity
Flindersine isolated from Toddalia asiatica exhibits notable antibacterial and antifungal properties. Studies have determined the minimum inhibitory concentrations (MICs) against various microbial pathogens :
Microorganism | MIC (μg/ml) |
---|---|
Bacteria | |
Bacillus subtilis | 31.25 |
Staphylococcus aureus | 62.5 |
Staphylococcus epidermidis | 62.5 |
Enterococcus faecalis | 31.25 |
Pseudomonas aeruginosa | 250 |
Acinetobacter baumannii | 125 |
Fungi | |
Trichophyton rubrum 57 | 62.5 |
Trichophyton mentagrophytes | 62.5 |
Trichophyton simii | 62.5 |
Epidermophyton floccosum | 62.5 |
Magnaporthe grisea | 250 |
Candida albicans | 250 |
These findings indicate that flindersine exhibits stronger activity against Gram-positive bacteria compared to Gram-negative species, with particularly promising efficacy against dermatophytic fungi .
Insecticidal Properties
Flindersine demonstrates remarkable insecticidal activities against both agricultural pests and disease-transmitting vectors. A comprehensive evaluation revealed:
Activity Against Agricultural Pests
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Maximum antifeedant activity of 84% against Helicoverpa armigera and 78% against Spodoptera litura at 1000 ppm
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Larvicidal activity exceeding 65% for both pests
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LC₅₀ values of 443.04 ppm (H. armigera) and 568.88 ppm (S. litura)
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Significant growth inhibitory effects, including extended larval and pupal duration
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Complete inhibition of adult emergence at 1000 ppm concentration
Activity Against Vector Mosquitoes
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100% larvicidal activity against Anopheles stephensi and Culex quinquefasciatus at 20 ppm
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LC₅₀ values ranging from 1.68 to 4.19 ppm for different larval instars
These properties position flindersine as a potential ecofriendly alternative for pest management in agriculture and vector control programs.
Mechanism of Action
Antidiabetic Mechanisms
The molecular mechanisms underlying flindersine's antidiabetic effects have been investigated in detail. The compound operates through multiple pathways:
AMPK Activation
Flindersine enhances the phosphorylation of adenosine monophosphate-activated protein kinase (AMPK), a crucial cellular energy sensor that regulates glucose and lipid metabolism. AMPK activation leads to:
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Increased glucose uptake in peripheral tissues
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Reduced hepatic glucose production
GLUT4 Translocation
Flindersine promotes the translocation of glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane in adipose tissue and skeletal muscle. This facilitates insulin-stimulated glucose uptake, contributing to improved glycemic control .
PPARγ Agonism
Similar to thiazolidinediones (like pioglitazone), flindersine functions as a PPARγ agonist. This nuclear receptor activation results in:
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Improved insulin sensitivity
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Enhanced adipocyte differentiation
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Altered gene expression related to glucose and lipid metabolism
Antimicrobial Mechanisms
While the precise antimicrobial mechanisms of flindersine require further elucidation, its structural features suggest potential interactions with:
Insecticidal Mechanisms
Flindersine's insecticidal activity likely operates through multiple mechanisms:
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Antifeedant effects that deter pest feeding
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Disruption of larval development and molting processes
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Interference with neuroendocrine pathways controlling insect growth and metamorphosis
Structure-Activity Relationships
The biological activities of flindersine are intrinsically linked to its structural features. The pyranoquinoline framework appears essential for its diverse bioactivities, with the lactam group and pyran moiety playing critical roles. Different tautomeric forms likely influence binding affinity to various biological targets, explaining the compound's broad spectrum of activities .
Studies investigating structure-activity relationships suggest that:
Extraction and Synthesis
Extraction Methods
Flindersine is typically isolated from plant material through sequential solvent extraction procedures. The general methodology involves:
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Plant material collection and preparation (drying, grinding)
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Sequential extraction with solvents of increasing polarity
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Fractionation of crude extracts
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Isolation through column chromatography
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Purification and structure confirmation
Ethyl acetate has proven particularly effective for flindersine extraction from Toddalia asiatica .
Synthetic Approaches
While natural extraction remains the primary source of flindersine, various synthetic strategies have been developed. These approaches typically involve:
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Construction of the quinoline core
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Incorporation of the pyran ring
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Formation of the lactam functionality
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Strategic manipulation of functional groups to establish the correct substitution pattern
Future Research Directions
Several promising avenues for future research on flindersine include:
Structural Optimization
Development of semi-synthetic derivatives with enhanced potency, selectivity, and pharmacokinetic properties could yield improved therapeutic candidates.
Mechanistic Studies
Further investigations into molecular targets and signaling pathways affected by flindersine would enhance understanding of its diverse biological activities.
Clinical Evaluation
Progression to preclinical and clinical studies would be essential to evaluate safety, efficacy, and pharmacokinetics of flindersine in therapeutic applications.
Sustainable Production
Research into efficient extraction methods or total synthesis approaches could ensure sustainable supply for potential commercial applications.
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